molecular formula C7H8O2 B3426790 (3aS,6aR)-3,3a,6,6a-Tetrahydro-2H-cyclopenta[b]furan-2-one CAS No. 54483-22-6

(3aS,6aR)-3,3a,6,6a-Tetrahydro-2H-cyclopenta[b]furan-2-one

Cat. No.: B3426790
CAS No.: 54483-22-6
M. Wt: 124.14 g/mol
InChI Key: RYBPGUMSFWGGLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3aS,6aR)-3,3a,6,6a-Tetrahydro-2H-cyclopenta[b]furan-2-one is a bicyclic lactone characterized by a fused cyclopentane-furanone system. It has been isolated from the endophytic fungus Xylaria curta and exhibits moderate antibacterial activity against Pseudomonas aeruginosa and Staphylococcus aureus (inhibition zone: 13 mm at 100 µg/disk) . Its phytotoxic activity has also been documented, making it relevant in agrochemical research . Structurally, the compound features a cis-fused bicyclic framework with a lactone ring, which is critical for its bioactivity .

This compound serves as a key synthetic intermediate in organic chemistry. For example, it was utilized in the 20-step total synthesis of (+)-sieboldine A, a complex alkaloid with neurotoxic properties . The stereochemical configuration at positions 3a and 6a (both R-configuration) ensures precise reactivity in enantioselective transformations .

Properties

IUPAC Name

3,3a,6,6a-tetrahydrocyclopenta[b]furan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O2/c8-7-4-5-2-1-3-6(5)9-7/h1-2,5-6H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYBPGUMSFWGGLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CC2C1OC(=O)C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10404515
Record name 2H-Cyclopenta[b]furan-2-one, 3,3a,6,6a-tetrahydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10404515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34638-25-0
Record name 3,3a,6,6a-Tetrahydro-2H-cyclopenta[b]furan-2-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=34638-25-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2H-Cyclopenta[b]furan-2-one, 3,3a,6,6a-tetrahydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10404515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2H-Cyclopenta[b]furan-2-one, 3,3a,6,6a-tetrahydro
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.129.179
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3aS,6aR)-3,3a,6,6a-Tetrahydro-2H-cyclopenta[b]furan-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of cyclopentadiene and furan derivatives, which undergo Diels-Alder reactions followed by hydrogenation to yield the desired compound. The reaction conditions often involve the use of catalysts such as palladium on carbon and solvents like tetrahydrofuran.

Industrial Production Methods

Industrial production of this compound may involve large-scale Diels-Alder reactions followed by catalytic hydrogenation. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

(3aS,6aR)-3,3a,6,6a-Tetrahydro-2H-cyclopenta[b]furan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of diketone derivatives.

    Reduction: Reduction reactions using hydrogen gas and palladium catalysts can further saturate the compound, producing fully hydrogenated derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Nucleophiles such as amines or halides in the presence of a base like sodium hydride.

Major Products

    Oxidation: Diketone derivatives.

    Reduction: Fully hydrogenated cyclopentane derivatives.

    Substitution: Functionalized furan derivatives.

Scientific Research Applications

(3aS,6aR)-3,3a,6,6a-Tetrahydro-2H-cyclopenta[b]furan-2-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmacologically active compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3aS,6aR)-3,3a,6,6a-Tetrahydro-2H-cyclopenta[b]furan-2-one involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to fit into specific binding sites, modulating the activity of these targets. Pathways involved may include signal transduction and metabolic processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Derivatives

The following table summarizes structural analogues and their key differences:

Compound Name Structural Features Substituents Source/Synthesis
(3aS,6aR)-4,5-Dimethyl-3,3a,6,6a-tetrahydro-2H-cyclopenta[b]furan-2-one Bicyclic lactone with methyl groups at C4 and C5 4,5-dimethyl Natural product from Xylaria curta
Myrotheciumone A Monocyclic lactone with a fused cyclopentane ring None Co-isolated with the target compound from Xylaria curta
5b: (3aS,6aR)-6-((E)-Tetradec-1-en-1-yl)-3,3a,4,6a-tetrahydro-2H-cyclopenta[d]oxazol-2-one Oxazolone ring fused with cyclopentane; unsaturated alkyl chain at C6 Tetradec-1-en-1-yl Synthetic derivative via Pd/C hydrogenation and chromatographic purification
(3aS,4S,7aR)-3,3a,6,6a-Tetrahydro-2H-cyclopenta[b]furan-2-one Hexahydrofuranol-derived urethane substituent Hydroxymethyl at C4 Synthetic intermediate for HIV-1 protease inhibitors
(−)-Botryodiplodin Linear lactone with a terminal cyclopentane moiety Hydroxymethyl and methyl groups Fungal metabolite with phytotoxic activity
Key Observations:
  • Substituent Effects : The presence of methyl groups (e.g., 4,5-dimethyl derivative) enhances phytotoxicity compared to unsubstituted analogues like myrotheciumone A .
  • Ring Modifications: Replacement of the furanone with an oxazolone ring (e.g., compound 5b) introduces variability in biological activity due to altered hydrogen-bonding capacity .
  • Synthetic Utility : Derivatives with hydroxyl or urethane groups (e.g., compound in ) are tailored for drug design, leveraging their stereochemistry for targeted protein interactions .
Key Observations:
  • The 4,5-dimethyl derivative likely exhibits enhanced bioactivity due to increased lipophilicity, though quantitative data are lacking .
  • Myrotheciumone A, lacking substituents, shows reduced potency, highlighting the importance of functional groups .
  • Synthetic derivatives (e.g., compound 5b) prioritize structural novelty over immediate bioactivity .

Q & A

Q. How can the absolute configuration of (3aS,6aR)-3,3a,6,6a-Tetrahydro-2H-cyclopenta[b]furan-2-one be determined experimentally?

  • Methodological Answer : The absolute configuration is typically resolved via X-ray crystallography combined with NMR spectroscopy. For example, in the isolation of the dimethyl derivative (compound 125), 2D NMR (COSY, HSQC, HMBC) confirmed stereochemistry by correlating proton and carbon shifts, while X-ray diffraction provided definitive spatial arrangement . Optical rotation values (e.g., [α]D = −44° in methanol) further corroborate stereochemical assignments .

Q. What spectroscopic techniques are critical for characterizing this bicyclic lactone and its derivatives?

  • Methodological Answer : Key techniques include:
  • HR-ESI-MS : To determine molecular formula (e.g., C₈H₁₂O₄ for the core structure) .
  • 1D/2D NMR : Assignments of coupling constants (e.g., J = 5.8 Hz for cis-fused rings) and NOESY correlations differentiate between 3aS,6aR and 3aR,6aS enantiomers .
  • IR Spectroscopy : Confirms lactone carbonyl stretches (~1750 cm⁻¹) and hydroxyl groups (~3400 cm⁻¹) in derivatives .

Q. What are common synthetic routes to access the (3aS,6aR) enantiomer?

  • Methodological Answer : Two primary methods:
  • Radical Cyclization : Starting from (R)-(−)-carvone, mercury-mediated cyclization yields intermediates that undergo Baeyer-Villiger oxidation to form the lactone .
  • Enyne Cyclization : Used in the total synthesis of (+)-sieboldine A, where the compound serves as a precursor via pinacol-terminated 1,6-enyne cyclization .

Advanced Research Questions

Q. How can stereoselective functionalization of the cyclopenta[b]furan-2-one core be achieved for structure-activity relationship (SAR) studies?

  • Methodological Answer :
  • DMDO Oxidation : Introduces spiro-tetrahydrofuran rings with high stereocontrol (e.g., in sieboldine A synthesis) .
  • Hydrogenation : Pd/C-catalyzed hydrogenation of alkenyl derivatives (e.g., compound 5b) retains stereochemistry while modifying side chains .
  • Thioglycoside Cyclization : Forms N-hydroxyazacyclononane rings in complex targets, enabling SAR exploration .

Q. What computational strategies predict the bioactivity of derivatives, such as phytotoxic or antiviral effects?

  • Methodological Answer :
  • Docking Studies : Molecular docking (e.g., AutoDock Vina) assesses interactions with targets like HIV-1 protease, guided by X-ray crystallographic data of inhibitor-bound enzymes .
  • QSAR Modeling : Correlates substituent electronegativity (e.g., fluorophenyl groups) with antibacterial IC₅₀ values, validated by in vitro assays .

Q. How can conflicting data on synthetic yields or stereochemical outcomes be resolved?

  • Methodological Answer :
  • Reaction Optimization : Varying catalysts (e.g., Pd/C vs. PtO₂ in hydrogenation) improves reproducibility .
  • In Situ Monitoring : Real-time FT-IR or LC-MS tracks intermediates to identify side reactions (e.g., over-oxidation in Baeyer-Villiger steps) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3aS,6aR)-3,3a,6,6a-Tetrahydro-2H-cyclopenta[b]furan-2-one
Reactant of Route 2
(3aS,6aR)-3,3a,6,6a-Tetrahydro-2H-cyclopenta[b]furan-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.